2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using an appropriate synthetic route and characterized by elemental analysis and spectral data .Molecular Structure Analysis
The E-configuration at the C=C double bond unequivocally follows from the magnitude of the vicinal coupling between the olefinic protons Ha (δ 7.74 ppm) and Hb (δ 7.60 ppm), which exhibited an AB-spin system and appeared as two sets of doublets (3JHa,Hb = 15.5 Hz) .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as MFCD12546804, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was more active than standard drugs like miltefosine and amphotericin B deoxycholate . These compounds also showed inhibition effects against Plasmodium berghei .
Chemotherapeutic Agents
Certain derivatives of this compound have shown potential activity as chemotherapeutic agents for the treatment of hepatocellular carcinoma (HCC). They caused cell cycle arrest at the G2/M phase and induced apoptotic cell death .
Anti-inflammatory Activity
Some derivatives of this compound have been evaluated for their anti-inflammatory activity .
Anticonvulsant Property
It has been used in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with a potential anticonvulsant property .
Analytical Reagent in Transition-Metal Chemistry
These heterocycles have also found applications in transition-metal chemistry as an analytical reagent .
Ligand for Complexation with Metals
This compound can be used as a ligand for complexation with metals .
Mechanism of Action
While the specific mechanism of action for your compound is not available, it’s worth noting that many pyrazole derivatives have shown significant biological activities. For example, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Future Directions
properties
IUPAC Name |
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-13H,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJPEJTZVGTOF-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester |
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